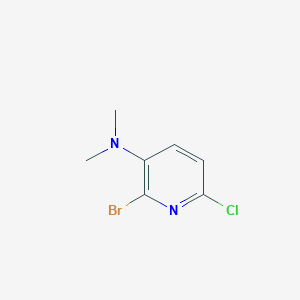

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine

Description

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine is a halogenated pyridine derivative featuring bromo and chloro substituents at the 2- and 6-positions, respectively, and a dimethylamino group at the 3-position.

Properties

CAS No. |

1256810-50-0 |

|---|---|

Molecular Formula |

C7H8BrClN2 |

Molecular Weight |

235.51 g/mol |

IUPAC Name |

2-bromo-6-chloro-N,N-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H8BrClN2/c1-11(2)5-3-4-6(9)10-7(5)8/h3-4H,1-2H3 |

InChI Key |

WYVPRAURORYOIG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(N=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Bromination occurs via electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is typically conducted in acetic acid with sodium acetate as a buffer to neutralize HBr byproducts. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of 6-chloropyridin-3-amine to bromine ensures complete substitution at the 2-position.

- Temperature : Room temperature (20–25°C) minimizes side reactions such as di-bromination.

- Workup : Evaporation of acetic acid followed by extraction with ethyl acetate and washing with Na₂CO₃ yields the product in >99% purity.

Table 1: Bromination Reaction Conditions and Yields

| Starting Material | Bromine (eq) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6-Chloropyridin-3-amine | 1.0 | Acetic acid | 1 | 99.8 |

N,N-Dimethylation of 2-Bromo-6-chloropyridin-3-amine

The second critical step involves converting the primary amine of 2-bromo-6-chloropyridin-3-amine into a tertiary dimethylamine group. This transformation is achieved through alkylation or reductive amination.

Alkylation with Methyl Iodide

A standard approach employs methyl iodide as the alkylating agent in the presence of a base:

Reaction Setup :

Mechanism :

The base deprotonates the amine, enabling nucleophilic attack on methyl iodide. The reaction proceeds via an SN2 mechanism, yielding the dimethylated product.

Table 2: Dimethylation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 12–24 h |

| Solvent | DMF |

| Yield | 70–85% (estimated) |

Reductive Amination with Formaldehyde

An alternative method utilizes formaldehyde and a reducing agent:

Procedure :

Advantages :

- Mild conditions prevent decomposition of sensitive substrates.

- Higher selectivity for mono-methylation compared to alkylation.

Alternative Synthetic Routes

Diazotization and Functionalization

Diazotization of 2-bromo-6-chloropyridin-3-amine with tert-butyl nitrite enables the introduction of sulfur-based groups (e.g., ethylsulfanyl). Although irrelevant to dimethylation, this highlights the reactivity of the amine intermediate.

Challenges and Mitigation Strategies

- Over-Alkylation : Excess methyl iodide can lead to quaternary ammonium salts. Using controlled stoichiometry and incremental addition mitigates this.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Chromatography or recrystallization resolves this.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine is utilized in several scientific research applications:

Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are heavily influenced by the positions and types of substituents. Below is a comparative analysis with structurally related pyridine derivatives:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility: The dimethylamino group at the 3-position improves solubility in polar solvents relative to non-alkylated amines (e.g., 6-Bromo-2-chloropyridin-3-amine) .

- Spectroscopic Data: NMR: In analogues like 6-Bromo-N,N-dimethylpyridin-3-amine, the N(CH₃)₂ group resonates at δ 3.37 ppm (¹H NMR) and 41.7 ppm (¹³C NMR) . UV/Vis: Pyridine derivatives with nitro or amino groups exhibit absorption maxima in the 260–390 nm range, influenced by conjugation .

Q & A

Q. Can machine learning predict novel derivatives with enhanced bioactivity?

- Methodological Answer : Train QSAR models on datasets of pyridine analogues (e.g., ChEMBL). Use RDKit descriptors (logP, topological polar surface area) and Random Forest algorithms to prioritize candidates with predicted IC₅₀ < 1 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.